2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide
Description
Properties
IUPAC Name |
2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O2/c1-2-5-17-14(19)8-10-7-13(20-18-10)11-4-3-9(15)6-12(11)16/h3-4,6-7H,2,5,8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBQQQSYADZYRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=NOC(=C1)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated isoxazole.
Attachment of the Propylacetamide Moiety: The final step involves the acylation of the isoxazole derivative with propylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity, while the isoxazole ring contributes to its stability and reactivity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Spectral and Structural Differences
*Predicted based on analogous acetamides.
Agrochemical Analogues ()
lists pesticidal compounds with structural parallels:
- Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) : Shares the acetamide group but replaces the oxazole with an oxazolidinyl ring. The 2,6-dimethylphenyl substituent may confer different steric and electronic effects compared to 2,4-difluorophenyl .
- Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) : Features a difluorophenyl group but incorporates a triazolopyrimidine sulfonamide scaffold, which enhances herbicidal activity via sulfonamide-mediated enzyme inhibition .
Table 2: Functional Group and Bioactivity Comparison
Geometrical and Electronic Differences ()
highlights bond connectivity in pyrazole and oxazolidinone derivatives. While the target compound’s oxazole ring differs from pyrazole or triazole systems, key distinctions include:
- Bond Angles and Hybridization : The 1,2-oxazole ring (with one oxygen and one nitrogen atom) exhibits different electronic effects compared to triazoles (three nitrogen atoms), influencing reactivity and intermolecular interactions.
Research Implications and Limitations
- Synthesis Challenges : Unlike triazole derivatives in , oxazole synthesis may require distinct cyclization strategies (e.g., Robinson-Gabriel synthesis) to form the oxazole ring.
- Biological Activity : The N-propylacetamide chain may improve bioavailability compared to thioamide or sulfonamide analogs, though direct activity data are lacking.
- Contradictions : Triazole-thiones [7–9] lack the acetamide group, limiting direct functional comparisons, while flumetsulam’s sulfonamide group offers divergent modes of action .
Biological Activity
Introduction
The compound 2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide is a member of the oxazole derivatives family, which are known for their diverse biological activities. This article comprehensively reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H16F2N2O4 , with a molecular weight of 374.34 g/mol . The structure includes an oxazole ring and a propylacetamide moiety, which contribute to its biological activity.
| Property | Data |
|---|---|
| Molecular Formula | C19H16F2N2O4 |
| Molecular Weight | 374.34 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1021264-82-3 |
Antimicrobial Activity
Research indicates that compounds within the oxazole class exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates effective activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentration (MIC) values suggest it possesses both bacteriostatic and bactericidal effects, making it a potential candidate for treating resistant bacterial infections .
Anti-inflammatory Potential
The compound has also been evaluated for its anti-inflammatory properties. In studies assessing the inhibition of NF-κB activation induced by lipopolysaccharides (LPS), it was found to attenuate inflammatory responses effectively. The mechanism appears to involve modulation of transcription factors associated with inflammatory pathways, indicating its potential use in managing inflammatory diseases .
Cytotoxicity and Cell Viability
In cytotoxicity assays, this compound exhibited no significant cytotoxic effects at concentrations up to 20 µM. This suggests a favorable safety profile for further development in therapeutic applications .
The biological activity of this compound is hypothesized to arise from its interaction with specific biological targets. The oxazole ring may facilitate binding to enzyme active sites or receptor sites involved in inflammatory responses or microbial resistance mechanisms. Further studies are needed to elucidate the precise molecular interactions and pathways influenced by this compound .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of oxazole derivatives in various biological contexts:
- Antimicrobial Efficacy : A study reported that compounds similar to this compound showed significant activity against both gram-positive and gram-negative bacteria, with particular effectiveness noted against MRSA isolates .
- Anti-inflammatory Activity : Research has demonstrated that these compounds can inhibit the NF-κB pathway more potently than traditional anti-inflammatory agents like cinnamic acid derivatives .
- Safety Profile : Evaluations of cytotoxicity across various cell lines indicate that this compound maintains cell viability at therapeutic concentrations, supporting its potential as a safe therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
